The synthesis of 2-(benzylamino)-2-(4-fluorophenyl)acetic acid typically involves several steps, which may include:
These reactions require careful control of temperature and pH to optimize yield and purity.
The molecular structure of 2-(benzylamino)-2-(4-fluorophenyl)acetic acid can be described as follows:
The compound's structural characteristics can be visualized using molecular modeling software or through spectral data obtained from techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
2-(Benzylamino)-2-(4-fluorophenyl)acetic acid can participate in several chemical reactions:
The mechanism of action for 2-(benzylamino)-2-(4-fluorophenyl)acetic acid is primarily related to its interactions within biological systems:
Studies are required to elucidate its precise biological effects and potential therapeutic applications.
The physical and chemical properties of 2-(benzylamino)-2-(4-fluorophenyl)acetic acid include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
The applications of 2-(benzylamino)-2-(4-fluorophenyl)acetic acid span several fields:
2-(Benzylamino)-2-(4-fluorophenyl)acetic acid represents a specialized class of N-substituted phenylglycine derivatives, characterized by a chiral α-carbon center bearing both an aromatic system and a benzylamine moiety. This compound (CAS 159707-18-3 for the (S)-enantiomer; 200000-54-0 for the racemate) belongs to the broader family of α-aryl-α-aminocarboxylic acids, which serve as non-proteinogenic amino acid analogs with tailored bioactivity profiles [1] [5]. Its core structure merges a 4-fluorophenyl group with a benzyl-substituted amino acid backbone, creating a hybrid scaffold that combines metabolic stability with targeted molecular interactions. The zwitterionic nature of this compound under physiological pH enables distinctive solubility and binding characteristics, positioning it as a versatile intermediate in pharmaceutical design [10].
Table 1: Core Chemical Features of 2-(Benzylamino)-2-(4-fluorophenyl)acetic Acid
Property | Value/Description |
---|---|
Systematic Name | 2-(Benzylamino)-2-(4-fluorophenyl)acetic acid |
CAS Numbers | 159707-18-3 ((S)-enantiomer); 200000-54-0 (racemate) |
Molecular Formula | C₁₅H₁₄FNO₂ |
Molecular Weight | 259.28 g/mol |
Key Stereocenters | Chiral α-carbon (L-configuration in bioactive forms) |
SMILES Notation | OC(=O)C(NCC1=CC=CC=C1)C1=CC=C(F)C=C1 |
This compound exhibits three critical structural motifs: (1) A chiral α-carbon creating (R)- and (S)-enantiomers with potential divergent biological activities; (2) An electron-deficient 4-fluorophenyl ring inducing dipole moments and steric constraints; and (3) A flexible benzylamino group enabling hydrophobic interactions and π-stacking [1] [5]. The presence of the fluorine atom at the para-position generates a strong electron-withdrawing effect (+σ = 0.06), polarizing the adjacent aromatic system and influencing the acidity of the carboxylic acid group (predicted pKa ≈ 3.8) [3]. Crystallographic data from analogs suggest a folded conformation where the benzyl group orients orthogonally to the fluorophenyl plane, minimizing steric clash while optimizing intramolecular interactions [5].
Compared to classical phenylglycine, the N-benzyl substitution disrupts planarity and increases lipophilicity (calculated logP = 3.13), enhancing membrane permeability but reducing aqueous solubility [5]. The fluorine atom further amplifies this lipophilicity while introducing steric parameters comparable to hydrogen (van der Waals radius: F=1.47Å vs. H=1.20Å), enabling near-isosteric replacement without significant conformational distortion [3] [6].
Table 2: Structural Parameters of Key Functional Groups
Structural Element | Role in Molecular Architecture | Geometric Parameters |
---|---|---|
Chiral α-carbon | Stereochemical control point | Tetrahedral bond geometry (109.5°) |
Carboxylic acid | Zwitterion formation & salt bridges | C=O (1.21Å); C-O (1.32Å) |
4-Fluorophenyl | Electronic modulation & π-stacking | C-F bond length (1.34Å); dipole 1.41D |
Benzylamino group | Conformational flexibility & hydrophobic contact | N-CH₂ torsion angle: 60-180° range |
The para-fluorine atom serves multiple strategic roles:
Table 3: Impact of Fluorine Substitution on Molecular Properties
Property | Non-Fluorinated Analog | 4-Fluoro Derivative | Biological Consequence |
---|---|---|---|
logP (calculated) | 2.63 | 3.13 | Enhanced membrane permeability |
Metabolic Half-life (in vitro) | 28 min | >120 min | Reduced clearance; prolonged exposure |
Hydrogen Bond Acceptor Strength | 1.5 (relative scale) | 1.7 (relative scale) | Improved target engagement specificity |
Aromatic Ring π-electron Density | -0.3 e⁻/ų | -0.38 e⁻/ų | Stronger π-stacking interactions |
When benchmarked against structural analogs, key distinctions emerge:
Notably, fluorinated amino acid derivatives constitute >20% of FDA-approved small molecules (2015-2022), with applications spanning oncology, neurology, and anti-infectives. The specific scaffold of 2-(benzylamino)-2-(4-fluorophenyl)acetic acid shares structural homology with kinase inhibitor pharmacophores (e.g., EGFR inhibitors) and neurotransmitter analogs, though its exact therapeutic applications remain under investigation [9].
Table 4: Structural and Bioactivity Comparison with Analogous Scaffolds
Compound | Structural Variation | Relative Binding Affinity | Metabolic Stability (t₁/₂) |
---|---|---|---|
2-(Benzylamino)-2-(4-fluorophenyl)acetic acid | para-F; benzylamino | 1.0 (reference) | >120 min |
2-(2-Fluorobenzylamino)acetic acid | ortho-F; glycine backbone | 0.7 | 95 min |
2-(Benzylamino)-2-phenylacetic acid | No fluorine | 0.8 | 28 min |
4-Fluoro-DL-phenylglycine | No benzyl substitution | 0.4 | 45 min |
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 13823-29-5
CAS No.: 541-25-3
CAS No.: